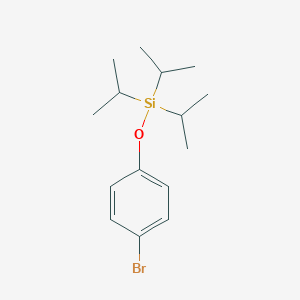

4-Bromophenoxytriisopropylsilane

描述

Structure

3D Structure

属性

IUPAC Name |

(4-bromophenoxy)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFWXPIQBUOVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336773 | |

| Record name | (4-Bromo-phenoxy)-triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193966-77-7 | |

| Record name | (4-Bromo-phenoxy)-triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193966-77-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 4 Bromophenoxytriisopropylsilane

Cross-Coupling Reactions Involving 4-Bromophenoxytriisopropylsilane as a Coupling Partner

This compound serves as a versatile substrate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The bulky triisopropylsilyl (TIPS) protecting group on the phenolic oxygen influences the reactivity of the aryl bromide, and the silicon moiety itself can participate in specific coupling protocols.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry. While organosilanes are attractive coupling partners due to their low cost, low toxicity, and high stability, their application has been historically limited by the need for harsh fluoride (B91410) activators. nih.gov However, the use of organosilanols and their corresponding silanolates has provided a milder alternative. nih.gov

In the context of this compound, the focus is typically on the reactivity of the C-Br bond. However, the broader field of palladium-catalyzed reactions involving organosilanes provides a framework for understanding potential transformations. For instance, aryldimethylsilanolates can undergo cross-coupling with aryl halides. nih.gov While this compound itself is not a silanol, its derivatives could potentially be converted to such species to engage in these coupling reactions.

A significant advancement in this area is the silyl-Negishi reaction, which couples secondary alkylzinc halides with silyl (B83357) electrophiles. organic-chemistry.org This reaction, facilitated by a specific phosphine (B1218219) ligand (DrewPhos), allows for the efficient synthesis of alkyl silanes. organic-chemistry.org This highlights the potential for developing coupling methodologies where the silicon center of a molecule like this compound could act as an electrophile.

General conditions for palladium-catalyzed cross-coupling of organosilanoles often involve a palladium source, such as Pd₂(dba)₃·CHCl₃ or (t-Bu₃P)₂Pd, and a base, like sodium tert-butoxide (NaOt-Bu) or potassium trimethylsilanolate (KOSiMe₃), in a suitable solvent like toluene, dioxane, or dimethoxyethane (DME). nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Organosilanes

| Organosilane Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Potassium (4-trifluorotolyl)dimethylsilanolate | Aryl Halide | (t-Bu₃P)₂Pd | Unsymmetrical Biaryl | High | nih.gov |

| Potassium (4-fluorophenyl)dimethylsilanolate | Aryl Halide | (t-Bu₃P)₂Pd | Unsymmetrical Biaryl | High | nih.gov |

| (E)-Alkenyldimethylsilanol | Aryl Iodide | Pd₂(dba)₃·CHCl₃ / KOSiMe₃ | (E)-Stilbene derivative | High | nih.gov |

| 4-Isoxazolylsilanol | Aryl Halide | Pd₂(dba)₃·CHCl₃ / NaOt-Bu | 3,4,5-Trisubstituted Isoxazole | Not Specified | nih.gov |

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.commdpi.com this compound, with its aryl bromide moiety, is a suitable electrophilic partner for these reactions.

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. researchgate.net

In a typical procedure, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) was successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This demonstrates the feasibility of using brominated aromatic compounds in Suzuki-Miyaura reactions. The reaction conditions can be optimized by varying the base and solvent. mdpi.com For instance, potassium phosphate (B84403) (K₃PO₄) in 1,4-dioxane (B91453) has been shown to be effective. mdpi.com

The reactivity of the C-Br bond in this compound allows for its coupling with a wide range of boronic acids to synthesize various biaryl compounds. The bulky TIPS group can influence the reaction kinetics and may require specific optimization of reaction conditions.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 77-82 | beilstein-journals.org |

The formation of carbon-nitrogen bonds is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. While traditional methods like the Ullmann condensation often require harsh conditions, modern palladium- and copper-catalyzed reactions have provided milder alternatives. organic-chemistry.org

For substrates like this compound, the C-Br bond can be targeted for C-N cross-coupling reactions. These reactions typically involve coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

A notable development is the copper-catalyzed C-N cross-coupling of arylboronic acids with N-H containing heteroarenes. organic-chemistry.org This reaction proceeds at room temperature and is tolerant of air, making it a highly practical method. organic-chemistry.org While this specific protocol uses a boronic acid, it highlights the potential for developing similar mild coupling methods for aryl halides.

In the context of this compound, it could serve as the electrophilic partner in a Buchwald-Hartwig amination reaction. This would involve reacting it with an amine in the presence of a palladium catalyst and a strong base to form the corresponding N-arylated product.

Lithiation and Subsequent Quenching or Transmetalation Chemistry of this compound

The presence of a bromine atom on the aromatic ring of this compound allows for its conversion into a highly reactive organometallic intermediate through a process known as lithium-halogen exchange. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Typically, an organolithium reagent, such as n-butyllithium or tert-butyllithium, is used to effect the exchange at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction is generally fast and efficient for aryl bromides. researchgate.net

Once the aryllithium intermediate, 4-lithiophenoxytriisopropylsilane, is formed, it can be treated with a variety of electrophiles in a "quenching" step to introduce a wide range of functional groups at the 4-position of the phenoxy ring.

Table 2: Examples of Quenching Reactions

| Electrophile | Functional Group Introduced | Product Type |

| Carbon dioxide (CO₂) | Carboxylic acid | Benzoic acid derivative |

| Aldehydes (e.g., benzaldehyde) | Secondary alcohol | Benzhydrol derivative |

| Ketones (e.g., acetone) | Tertiary alcohol | Tertiary alcohol derivative |

| Alkyl halides (e.g., methyl iodide) | Alkyl group | Alkylated aromatic |

| N,N-Dimethylformamide (DMF) | Aldehyde | Benzaldehyde derivative |

Alternatively, the aryllithium species can undergo transmetalation , where the lithium atom is exchanged for another metal, such as zinc, copper, or boron. This creates a different organometallic reagent with altered reactivity, which can then be used in various cross-coupling reactions. For instance, transmetalation with zinc chloride would yield an organozinc reagent, which can participate in Negishi coupling reactions. Transmetalation with a trialkyl borate (B1201080) followed by hydrolysis would produce a boronic acid, a key substrate for Suzuki-Miyaura cross-coupling reactions. This two-step sequence provides a versatile route to a wide array of biaryl compounds and other complex molecules.

Oxidative Coupling and Radical-Mediated Processes

Mechanistic Considerations for Oxidative Phenol (B47542) Couplings

Oxidative phenol coupling is a biomimetic process that forms a new bond between two phenolic units. wikipedia.org For this compound to participate in such a reaction, the triisopropylsilyl (TIPS) protecting group must first be removed to reveal the free phenol, 4-bromophenol (B116583). The subsequent oxidative coupling would then proceed through the formation of a phenoxy radical.

The general mechanism involves the oxidation of the phenol to a phenoxy radical by a one-electron oxidant, often a metal complex (e.g., iron(III), vanadium(V), or copper(II)) or an organic oxidant. wikipedia.org These radicals can then couple in a variety of ways, leading to C-C or C-O bond formation. The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is influenced by the steric and electronic properties of the phenol, the oxidant, and the reaction conditions.

There are two primary mechanistic pathways for the coupling of the generated phenoxy radicals:

Radical-Radical Coupling: Two phenoxy radicals directly combine. This pathway is often less favored as it requires a high concentration of radicals.

Radical-Phenol Coupling: A phenoxy radical attacks a neutral phenol molecule. This is often the more dominant pathway.

The initial coupling event is typically followed by tautomerization to restore aromaticity. A significant challenge in oxidative phenol couplings is controlling the regioselectivity and preventing over-oxidation of the desired coupled product, which is often more electron-rich and thus more easily oxidized than the starting phenol. wikipedia.org

Application in Intermolecular and Intramolecular Oxidative Cyclization Reactions

The principles of oxidative coupling can be applied to create complex cyclic structures through both intermolecular and intramolecular pathways. In the context of a molecule derived from this compound, after deprotection and potential modification, the resulting phenol could be a substrate for such cyclizations.

Intermolecular Oxidative Cyclization: This would involve the coupling of two separate phenolic molecules. If the starting phenol has appropriate functional groups, subsequent reactions can lead to the formation of a cyclic system.

Intramolecular Oxidative Cyclization: This is a powerful strategy for the synthesis of natural products and other complex polycyclic systems. In this scenario, a molecule containing two phenolic moieties, or a phenol and another reactive group, can be induced to cyclize via an oxidative process. The tether connecting the two reactive partners plays a crucial role in directing the regioselectivity of the cyclization.

For a molecule derived from this compound, the bromine atom could be replaced, for example, via a Suzuki coupling, with another aryl group containing a protected phenol. After deprotection of both phenol groups, an intramolecular oxidative coupling could be employed to generate a dibenzofuran (B1670420) or a related heterocyclic system. The stereochemical outcome of such reactions, particularly in the formation of atropisomers, is a key area of research.

Other Significant Reactions and Chemical Transformations

The chemical versatility of this compound extends to several other important transformations, primarily leveraging the reactivity of the aryl bromide moiety.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. wikipedia.org this compound can be coupled with a wide variety of organoboron reagents, such as boronic acids or boronate esters, to synthesize biaryl compounds. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The bulky triisopropylsilyl group is generally stable under these conditions.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This compound can be reacted with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base to yield N-aryl amines. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent, 4-(triisopropylsilyloxy)phenylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent. This organomagnesium compound is a strong nucleophile and base, and it can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, in a manner similar to the aryllithium reagent discussed previously.

Table 3: Overview of Other Key Reactions

| Reaction Name | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Organoboron reagent, Pd catalyst, base | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | N-Aryl amine |

| Grignard Formation | Magnesium metal | Organomagnesium halide |

Strategic Applications of 4 Bromophenoxytriisopropylsilane in Complex Molecule Synthesis

Role as a Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that demonstrates the power and precision of synthetic methodologies. nih.govnih.gov 4-Bromophenoxytriisopropylsilane has proven to be a valuable precursor in this field, enabling the efficient construction of complex natural product scaffolds.

A notable application of this compound is in the total synthesis of (±)-stepharine, a proaporphine alkaloid. chemrxiv.orgnih.govutexas.edu In a concise synthetic route, this compound is a key starting material. researchgate.net The synthesis features a three-component Catellani reaction followed by a gold-catalyzed 6-exo-dig cyclization to assemble the 1-methylene-tetrahydroisoquinoline (THIQ) scaffold, a core structure of stepharine (B1200187). researchgate.netresearchgate.net The bulky TIPS group on the phenoxy moiety plays a crucial role in directing the regioselectivity of these reactions, ultimately leading to the successful construction of the spiro-cyclohexadienone framework of stepharine through an oxidative dearomatization process. researchgate.net

Utilization in Pharmaceutical Intermediate Production and Drug Discovery

In the pharmaceutical industry, the development of efficient and reliable synthetic routes to active pharmaceutical ingredients (APIs) and their intermediates is paramount. lanxess.comevonik.comnih.gov this compound has emerged as a useful tool in this arena, contributing to the synthesis of various pharmaceutical scaffolds.

The synthesis of opioid analogues, including complex morphine derivatives, represents a significant challenge in medicinal chemistry. nih.govrsc.orgwikipedia.org While direct synthesis of morphine from this compound is not the primary application, the methodologies used in natural product synthesis, where this compound is a precursor, are relevant to the construction of the core morphinan (B1239233) skeleton. researchgate.netresearchgate.net The strategic introduction of protected phenolic moieties, a role fulfilled by this compound, is a key step in many synthetic approaches to these potent analgesics. nih.govosti.govnih.gov The development of new synthetic routes to these compounds is driven by the need to create analogues with improved therapeutic profiles. nih.gov

Galantamine is a clinically approved drug for the treatment of Alzheimer's disease and acts as an acetylcholinesterase inhibitor. rsc.org The synthesis of galantamine and its derivatives is an active area of research. wikipedia.orgnih.govddg-pharmfac.netnih.gov The core structure of galantamine contains a complex tetracyclic framework. The strategic use of protected phenols, similar to this compound, is integral to building such intricate architectures. Synthetic strategies often involve the careful orchestration of cyclization reactions where the protecting group plays a vital role in ensuring the desired outcome.

The versatility of this compound extends to the broader diversification of pharmaceutical scaffolds. mallakchemicals.com Its ability to participate in various coupling reactions, facilitated by the bromo-substituent, allows for its incorporation into a wide range of molecular frameworks. The TIPS protecting group offers robust protection under various reaction conditions while allowing for selective deprotection when needed. This enables medicinal chemists to generate libraries of novel compounds for screening and lead optimization, contributing to the discovery of new active pharmaceutical ingredients.

Contribution to Advanced Heterocyclic Chemistry Synthesis

The synthesis of heterocyclic compounds, particularly those containing nitrogen, is of immense importance in medicinal chemistry and materials science. This compound serves as a key starting material in the construction of these valuable scaffolds.

Methodologies for Indole (B1671886) and Substituted Indole Construction

The indole motif is a privileged structure found in a vast array of natural products and pharmaceuticals. The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline and an alkyne, provides a convergent route to substituted indoles. wikipedia.orgscispace.comresearchgate.net The regioselectivity of this reaction can be a challenge when unsymmetrical alkynes are employed.

In this context, the use of silyl-substituted alkynes has proven to be an effective strategy to control the regiochemical outcome of the Larock indole synthesis. The bulky silyl (B83357) group directs the insertion of the alkyne, leading to the formation of a single regioisomer. ub.edu While direct examples employing this compound as the aniline (B41778) component are not extensively documented, the principles of the Larock synthesis suggest its potential utility. The synthesis of functionalized indoles often begins with appropriately substituted anilines. nih.govluc.edu The triisopropylsilyl ether in this compound can serve as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage to introduce further functionality into the indole ring.

A general representation of the Larock indole synthesis is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| o-Iodoaniline derivative | Disubstituted alkyne | Pd(OAc)₂ | K₂CO₃ | 2,3-Disubstituted indole |

| o-Bromoaniline derivative | Silyl-substituted alkyne | Pd(0)/Ligand | Na₂CO₃ | 3-Substituted-2-silyl-indole |

This methodology's adaptability allows for the synthesis of a wide range of substituted indoles, which are precursors to more complex molecules. organic-chemistry.orgnih.govnih.govquimicaorganica.org

Development of Chiral Auxiliaries and Asymmetric Synthesis Strategies

The demand for enantiomerically pure compounds has driven the development of innovative asymmetric synthetic methods. Chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective transformation, are a cornerstone of this field.

Stereoselective Synthesis of Beta-Amino Acids

Beta-amino acids are crucial components of various biologically active peptides and small molecules. Their stereoselective synthesis is a significant area of research. researchgate.netnih.gov While a direct role for this compound as a chiral auxiliary in the synthesis of beta-amino acids is not established in the literature, the principles of asymmetric synthesis allow for speculation on its potential application. Chiral auxiliaries are often designed to create a sterically biased environment, guiding the approach of reagents to one face of a prochiral molecule.

The synthesis of beta-amino acids can be achieved through various methods, including the reduction of chiral scaffolds. researchgate.net It is conceivable that a chiral derivative of this compound, for instance, one incorporating a chiral element within the triisopropylsilyl group or attached to the phenyl ring, could be developed. Such a molecule could then be used to control the stereochemistry of reactions at a proximal prochiral center.

Integration of Fluorous Tagging Strategies for Purification

The purification of complex reaction mixtures is a significant bottleneck in organic synthesis. Fluorous chemistry offers an elegant solution to this challenge. By attaching a highly fluorinated "tag" to a molecule, its partitioning properties are dramatically altered, allowing for facile separation from non-fluorinated compounds using fluorous solid-phase extraction (F-SPE). nih.gov

Fluorous protecting groups, including fluorous silyl ethers, have been developed for this purpose. nih.govglenresearch.com These groups serve the dual function of protecting a functional group and enabling purification. A fluorous analogue of the triisopropylsilyl (TIPS) group has been reported and its reactivity compared to the standard TIPS group. nih.gov These fluorous silyl ethers are generally more labile than their non-fluorinated counterparts, allowing for their removal under specific conditions. nih.gov

While a direct application of a fluorous version of this compound for the purification of beta-amino acids has not been explicitly described, the existing strategies provide a clear blueprint for such an application. A fluorous-tagged silyl ether could be used to protect a hydroxyl group in a beta-amino acid precursor. After subsequent synthetic transformations, the fluorous-tagged product could be easily separated from byproducts and excess reagents by F-SPE. The fluorous tag would then be removed to yield the purified beta-amino acid derivative.

Ligand Design and Synthesis for Transition Metal Catalysis

Transition metal catalysis is an indispensable tool in modern organic synthesis, with the ligand playing a crucial role in determining the catalyst's activity, selectivity, and stability. The development of novel ligands with tailored electronic and steric properties is therefore a continuous pursuit. tcichemicals.comorgsyn.org

Aryl bromides are common precursors for the synthesis of phosphine (B1218219) ligands, which are widely used in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govliv.ac.uksustech.edu.cn The bromine atom in this compound provides a synthetic handle for the introduction of a phosphine moiety via palladium-catalyzed phosphination or through the generation of an organometallic intermediate followed by reaction with a chlorophosphine.

The resulting phosphine ligand, incorporating the bulky triisopropylsilyloxy group, could exhibit unique properties. The steric bulk of the TIPS group could influence the coordination geometry around the metal center, potentially leading to enhanced catalytic activity or selectivity. Furthermore, the silyl ether could be cleaved to reveal a phenolic hydroxyl group, which could then participate in catalyst-substrate interactions or serve as a point of attachment to a solid support for catalyst immobilization.

The general approach for the synthesis of such a ligand is outlined below:

| Starting Material | Reagent | Reaction Type | Product |

| This compound | 1. n-BuLi, 2. PPh₂Cl | Lithiation-Phosphination | 4-(Diphenylphosphino)phenoxytriisopropylsilane |

| This compound | HP(O)R₂, Pd catalyst | Palladium-catalyzed P-C coupling | (4-(Triisopropylsilyloxy)phenyl)phosphine oxide |

The synthesized phosphine ligand could then be employed in various transition metal-catalyzed reactions, contributing to the ever-expanding toolbox of synthetic chemists. rsc.orgnih.govnih.govnih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques in Organosilane Research

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for the separation, purification, and analysis of organosilane compounds. The choice of method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) Applications for Organosilane Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of non-volatile or thermally labile compounds. In the context of 4-Bromophenoxytriisopropylsilane, reversed-phase HPLC is a commonly employed method. This technique utilizes a non-polar stationary phase (such as C18) and a polar mobile phase.

The separation principle is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a higher affinity for the mobile phase and thus elute earlier, while less polar compounds will be retained longer by the stationary phase. In the synthesis of this compound from 4-bromophenol (B116583), HPLC can be used to monitor the reaction progress and to purify the final product from any unreacted starting material or byproducts.

Table 1: Representative HPLC Separation Data

| Compound | Polarity | Expected Retention Time |

| 4-Bromophenol | High | Short |

| This compound | Low | Long |

This table presents expected relative retention times based on the polarity of the compounds in a reversed-phase HPLC system.

Gas Chromatography (GC) for Volatile Organosilane Compounds

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. slideshare.net Silyl (B83357) ethers, including this compound, are often analyzed by GC due to their increased volatility and thermal stability compared to their parent phenols. researchgate.net The derivatization of 4-bromophenol to its triisopropylsilyl ether enhances its suitability for GC analysis. slideshare.net

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected earlier. GC coupled with a mass spectrometer (GC-MS) can provide both retention time data for quantification and mass spectra for structural identification. youtube.comgcms.cz

Table 2: Expected Elution Order in GC Analysis

| Compound | Volatility | Expected Elution Order |

| 4-Bromophenol | Lower | Later |

| This compound | Higher | Earlier |

This table illustrates the expected elution order based on the general principle that silylation increases volatility.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. tennessee.edutcichemicals.com In the synthesis of this compound, TLC can be used to quickly determine the consumption of the starting material (4-bromophenol) and the formation of the product.

A small aliquot of the reaction mixture is spotted on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (a solvent or a mixture of solvents). The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. The less polar compound, this compound, will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the more polar 4-bromophenol.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 3: Representative TLC Data for Silylation of 4-Bromophenol

| Compound | Polarity | Expected Rf Value |

| 4-Bromophenol | High | Low |

| This compound | Low | High |

This table shows the expected relative Rf values on a normal-phase TLC plate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. slideshare.netresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the triisopropylsilyl group.

The aromatic protons will appear as two doublets in the downfield region (typically 6.8-7.5 ppm) due to the para-substitution pattern on the benzene (B151609) ring. The protons of the triisopropyl group will consist of a septet for the three methine (CH) protons and a doublet for the eighteen methyl (CH₃) protons in the upfield region (typically 1.0-1.4 ppm). The integration of these signals will correspond to the number of protons in each environment.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 2H | Aromatic Protons (ortho to Bromine) |

| ~ 6.8 | d | 2H | Aromatic Protons (ortho to Oxygen) |

| ~ 1.3 | septet | 3H | Si-CH(CH₃)₂ |

| ~ 1.1 | d | 18H | Si-CH(CH₃)₂ |

This table presents predicted ¹H NMR data based on the structure of the compound and known chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a single peak.

Due to the symmetry of the para-substituted phenyl group, four signals are expected in the aromatic region (typically 115-160 ppm). The carbon attached to the oxygen (ipso-carbon) will be the most downfield in this region. The carbon attached to the bromine will also have a characteristic chemical shift. The triisopropylsilyl group will show two signals in the aliphatic region (typically 10-20 ppm), one for the methine carbons and one for the methyl carbons.

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C-O (Aromatic) |

| ~ 133 | C-H (Aromatic, ortho to Bromine) |

| ~ 122 | C-H (Aromatic, ortho to Oxygen) |

| ~ 116 | C-Br (Aromatic) |

| ~ 18 | Si-CH(CH₃)₂ |

| ~ 13 | Si-CH(CH₃)₂ |

This table presents predicted ¹³C NMR data based on the structure of the compound and known chemical shift ranges.

Advanced NMR Techniques for Organosilicon Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic and organometallic compounds. researchgate.net For complex molecules like this compound, one-dimensional (1D) NMR spectra, while informative, are often insufficient for complete assignment of all proton (¹H), carbon-¹³ (¹³C), and silicon-²⁹ (²⁹Si) signals, especially in densely populated spectral regions. researchgate.netipb.pt Advanced 2D NMR techniques are therefore indispensable for unraveling the intricate network of scalar couplings and spatial proximities within the molecule. researchgate.netmagritek.com

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. magritek.com HSQC correlates the chemical shifts of directly attached nuclei, typically ¹H and ¹³C, allowing for the unambiguous assignment of protons to their corresponding carbon atoms. magritek.com The HMBC experiment, on the other hand, reveals correlations between nuclei separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments. magritek.com For this compound, an HMBC spectrum would be instrumental in confirming the Si-O-C linkage by showing a correlation between the silicon-bound isopropyl protons and the aromatic carbon attached to the oxygen atom.

Furthermore, specialized techniques like Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) can be used to establish ¹³C-¹³C connectivities, although this is less common for routine characterization due to sensitivity limitations. acs.org For organosilicon compounds, ²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atom. researchgate.netresearchgate.net The chemical shift of the ²⁹Si nucleus in this compound would be influenced by the electronegativity of the oxygen and the steric bulk of the isopropyl groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.3 - 6.8 | 132, 122 |

| Aromatic C-Br | - | 115 |

| Aromatic C-O | - | 155 |

| Si-CH | 1.1 - 1.3 | 18 |

| Si-CH(CH₃)₂ | 1.0 - 1.2 | 12 |

Note: These are predicted values and may vary slightly from experimental data.

Vibrational Spectroscopy for Functional Group Identification and Structural Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a rapid and non-destructive method for identifying key functional groups within a molecule. nih.govscispace.com These techniques probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint. aip.orgphysicsopenlab.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to polar bonds and is an invaluable tool for confirming the presence of specific functional groups in this compound. scispace.comgelest.com The spectrum would be expected to exhibit characteristic absorption bands corresponding to the various structural components of the molecule. The strong C-O stretching vibration of the aryl ether linkage is a key diagnostic peak, typically appearing in the 1250-1040 cm⁻¹ region. blogspot.comlibretexts.orgquimicaorganica.org The Si-O-C bond also gives rise to a strong absorption, often observed in the 1100-1000 cm⁻¹ range. gelest.com

Vibrations associated with the aromatic ring, including C-H and C=C stretching, will be present in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations of the isopropyl groups will be evident in the 2970-2870 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively. gelest.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2970 - 2870 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H | Bending | 1470 - 1370 |

| Aryl C-O | Stretching | 1250 - 1040 |

| Si-O-C | Stretching | 1100 - 1000 |

| C-Br | Stretching | 600 - 500 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. acdlabs.comemory.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. measurlabs.comresearchgate.netbioanalysis-zone.com By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. nih.govchem-agilent.com This allows for the confident confirmation of the molecular formula C₁₅H₂₅BrOSi.

Application of Different Ionization Techniques and Mass Analyzers

The choice of ionization technique is critical in mass spectrometry. libretexts.orguky.eduresearchgate.net For a relatively stable molecule like this compound, Electron Impact (EI) ionization can be used. emory.edu EI is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information. emory.edulibretexts.org The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as fragment ions resulting from the cleavage of weaker bonds.

Common fragmentation pathways for silyl ethers include α-cleavage (cleavage of a bond adjacent to the silicon atom) and cleavage of the Si-O bond. nih.govnih.govmiamioh.eduscribd.com For this compound, characteristic fragment ions would be expected from the loss of an isopropyl group, the bromophenoxy group, or other neutral fragments.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can also be employed to generate a more prominent molecular ion peak with less fragmentation. acdlabs.comlibretexts.org This is particularly useful for confirming the molecular weight of the compound. The choice of mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) will also influence the resolution and type of data obtained. researchgate.net

Surface Sensitive Spectroscopic Techniques for Thin Films and Interfaces

When this compound is analyzed as a thin film or at an interface, surface-sensitive techniques are indispensable for elucidating its composition and structure. These methods probe the outermost few nanometers of a material, providing information that is crucial for applications in materials science, electronics, and catalysis where surface properties dictate performance. phi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful non-destructive technique used to determine the elemental composition and the chemical or electronic state of elements within the top 10 nanometers of a material's surface. carleton.edu When a sample of this compound is irradiated with a soft X-ray beam, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. toray-research.co.jp The binding energy is a unique characteristic of each element and is sensitive to the local chemical environment, an effect known as a "chemical shift". carleton.edutoray-research.co.jp

For this compound, an XPS survey scan would confirm the presence of Carbon (C), Oxygen (O), Silicon (Si), and Bromine (Br). High-resolution scans of the specific photoelectron lines for each element provide detailed information about their chemical states.

C 1s Spectrum: The carbon spectrum would be deconvoluted into multiple peaks. The main peak would correspond to the C-C and C-H bonds of the aromatic ring and isopropyl groups. A second peak at a higher binding energy would represent the C-O bond of the phenoxy group, and a third, also shifted to higher energy, would correspond to the C-Br bond. youtube.com

O 1s Spectrum: A single peak would be expected for the oxygen atom in the Si-O-C linkage, confirming the ether bond. youtube.com

Si 2p Spectrum: The silicon peak's binding energy would be characteristic of a silicon atom bonded to one oxygen atom and three carbon atoms (from the isopropyl groups).

Br 3d Spectrum: The binding energy of the Br 3d peak would confirm the presence of bromine covalently bonded to the aromatic ring. researchgate.net

By integrating the areas under these high-resolution peaks and applying relative sensitivity factors, the atomic concentration of each element on the surface can be quantified, verifying the stoichiometry of the compound. yale.edu

Table 1: Expected XPS Binding Energies for this compound

This interactive table provides the anticipated binding energies for the core-level electrons of each element in this compound. The chemical shifts are indicative of the unique bonding environment of each atom.

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~284.8 |

| Carbon | C 1s | C-O | ~286.5 |

| Carbon | C 1s | C-Br | ~285.7 |

| Oxygen | O 1s | Si-O-C | ~532.5 |

| Silicon | Si 2p | O-Si-(C)₃ | ~102.0 |

| Bromine | Br 3d | C-Br | ~70.5 |

Auger Electron Spectroscopy (AES) for Surface Compositional Mapping

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used for elemental analysis, particularly for creating high-resolution compositional maps of a surface. wikipedia.org The process involves exciting the sample's surface with a focused electron beam, which causes the emission of Auger electrons. The kinetic energy of these electrons is characteristic of the elements from which they were emitted. eag.com

AES offers a high lateral spatial resolution, as fine as 8-10 nm, making it ideal for analyzing the distribution of this compound on a non-uniform surface or for identifying nanoscale features or contaminants. phi.comeag.com By scanning the electron beam across the sample and measuring the intensity of the Auger signal for specific elements (C, O, Si, Br), a detailed map of their distribution can be generated. wikipedia.org This is particularly useful in microelectronics or nanomaterials applications to ensure complete and uniform surface coverage. When combined with ion sputtering, AES can also perform depth profiling to analyze the composition of thin films as a function of depth. phi.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Molecular Imaging

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely sensitive surface analysis technique capable of detecting elements and molecules at the parts-per-million (ppm) to parts-per-billion (ppb) level. pnnl.govnih.gov It uses a pulsed primary ion beam to desorb and ionize species from the outermost monolayer of a sample. phi.comcarleton.edu These secondary ions are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio (m/z). phi.com

For this compound, ToF-SIMS analysis would provide:

High-Resolution Mass Spectrum: A detailed mass spectrum showing the parent molecular ion [M]+ or [M-H]-, as well as characteristic fragment ions. Key fragments would include those corresponding to the triisopropylsilyl group, the bromophenoxy group, and the aromatic ring.

Molecular Imaging: By rastering the primary ion beam across the surface, ToF-SIMS can generate chemical maps showing the spatial distribution of the parent molecule and its key fragments with sub-micron lateral resolution. phi.comnist.gov This allows for the direct visualization of the compound's location in complex matrices or on patterned substrates.

3D Imaging: When combined with a sputter ion gun, ToF-SIMS can perform depth profiling to create three-dimensional chemical reconstructions of thin films. pnnl.gov

This technique is invaluable for confirming the molecular identity of the substance on a surface, rather than just its elemental composition, and for studying its distribution with high spatial resolution. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower-energy to higher-energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing chromophores—functional groups with valence electrons of low excitation energy, such as conjugated π systems. libretexts.orgshu.ac.uk

The this compound molecule contains a brominated benzene ring, which acts as a chromophore. The absorption of UV light promotes electrons from bonding π orbitals to antibonding π* orbitals (a π → π* transition). uzh.ch The presence of the bromine atom and the phenoxy oxygen atom, both of which have non-bonding electrons (n electrons), can also lead to n → π* transitions, although these are typically much weaker in intensity. masterorganicchemistry.com

The UV spectrum of this compound is expected to show characteristic absorption bands in the 200-400 nm range. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the electronic structure of the aromatic ring. The bromine substituent and the bulky triisopropylsiloxy group will influence the energy of the molecular orbitals, causing shifts in the absorption bands compared to unsubstituted benzene. The primary absorption is due to the π → π* transitions within the benzene ring.

Table 2: Representative UV-Vis Absorption Data for Aromatic Ethers

This table shows typical absorption maxima for electronic transitions in aromatic compounds similar to this compound, illustrating the expected range for its UV-Vis spectrum.

| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Anisole (Methoxybenzene) | Ethanol | 217 (π → π) | 6,400 |

| Anisole (Methoxybenzene) | Ethanol | 269 (π → π) | 1,480 |

| Bromobenzene | Hexane | 210 (π → π) | 7,900 |

| Bromobenzene | Hexane | 261 (π → π) | 190 |

| Acetone (for comparison) | Hexane | 279 (n → π*) | 15 |

The study of these electronic transitions provides insight into the conjugation and electronic properties of the molecule, which is fundamental to understanding its potential applications in areas like organic electronics or as a UV-stabilizer. libretexts.org

Computational and Theoretical Investigations of 4 Bromophenoxytriisopropylsilane Chemistry

Ab Initio Calculations for Electronic Structure and Energetic Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a more rigorous, albeit computationally intensive, approach to studying molecular systems. aps.orgaps.orgarxiv.org For 4-Bromophenoxytriisopropylsilane, these methods can provide a detailed picture of its electronic structure and the energetics of its potential chemical transformations.

These calculations would focus on determining the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in understanding the molecule's reactivity, as they govern its ability to donate or accept electrons in chemical reactions. The energetic landscape, or potential energy surface, can be mapped out to identify stable isomers and to understand the energy changes associated with different molecular geometries.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. nih.gov By modeling the transformation of this compound, researchers can gain a deeper understanding of its reactivity and the factors that control the formation of products.

Transition State Characterization and Reaction Barrier Determination

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. youtube.comresearchgate.net For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods would be used to locate the geometry of the transition state.

Once the transition state is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. This barrier is a critical parameter that determines the rate of the reaction. A higher barrier indicates a slower reaction, while a lower barrier suggests a faster one.

Table 2: Hypothetical Reaction Barriers for a Nucleophilic Substitution on this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 25.3 |

| Leaving Group Departure | TS2 | 15.8 |

Note: This table presents hypothetical data for illustrative purposes.

Reaction Coordinate Analysis and Potential Energy Surface Mapping

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. fiveable.me By systematically changing the geometry of the reacting system along the reaction coordinate and calculating the energy at each point, a potential energy surface (PES) can be constructed. libretexts.orglibretexts.org This surface provides a visual representation of the energetic landscape of the reaction.

The PES for a reaction of this compound would show the energy minima corresponding to the reactants, intermediates, and products, as well as the saddle points representing the transition states. libretexts.org Analyzing the path of lowest energy on this surface, known as the intrinsic reaction coordinate (IRC), allows for a detailed understanding of the sequence of bond-breaking and bond-forming events that occur during the reaction.

Lack of Publicly Available Research Hinders In-Depth Analysis of this compound's Computational Chemistry

Despite a thorough search of available scientific literature, detailed research focusing specifically on the computational and theoretical investigations of this compound and its applications in advanced chemical research is not publicly available. While the compound is known and utilized in organic synthesis, in-depth studies into its catalyst design applications, the integration of machine learning in its research, and molecular dynamics simulations of its behavior appear to be limited or not published in accessible forums.

The highly specific nature of the requested information—delving into computational models, catalyst optimization, and machine learning applications for this particular organosilane—suggests a level of niche research that may be proprietary, in early stages of investigation, or not yet a focus of widespread academic or industrial study. General principles of organosilane chemistry and computational modeling exist, but their direct application and published findings related to this compound are not currently in the public domain.

Consequently, a detailed article that adheres to the requested structure and provides specific research findings, data tables, and in-depth analysis on the computational and theoretical aspects of this compound chemistry cannot be generated at this time due to the absence of foundational research literature on the subject. Further investigation into this specific molecule may be warranted within the scientific community to explore its potential in the areas outlined.

Emerging Research Frontiers and Future Perspectives for 4 Bromophenoxytriisopropylsilane

Development of Greener and More Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. For silyl (B83357) ethers, traditional synthesis methods often involve the use of chlorosilanes, which can generate corrosive byproducts like HCl, necessitating neutralization and additional purification steps. nih.gov A move towards more sustainable practices is evident in the exploration of alternative, more environmentally friendly synthetic methods.

One promising avenue is the dehydrogenative cross-coupling of hydrosilanes with phenols. This method is highly efficient and produces only hydrogen gas as a byproduct, aligning perfectly with green chemistry principles. mdpi.com While specific studies on the greener synthesis of 4-Bromophenoxytriisopropylsilane are not yet prevalent, the development of such methodologies for related poly(silyl ether)s (PSEs) suggests a clear future direction. mdpi.com Research into catalytic systems that are both efficient and environmentally benign, such as those based on earth-abundant metals, will be crucial.

Table 1: Comparison of Synthetic Methodologies for Silyl Ethers

| Methodology | Typical Reagents | Byproducts | Sustainability Considerations |

| Conventional Silylation | Dichlorosilanes, Diols | HCl | Corrosive byproduct requires neutralization and separation. |

| Dehydrogenative Cross-Coupling | Hydrosilanes, Diols | H₂ gas | Atom-economical, produces a non-toxic byproduct. mdpi.com |

Future research is expected to focus on adapting these greener methods for the specific synthesis of this compound, potentially utilizing catalytic systems that offer high yields and selectivity under mild conditions.

Exploration of Novel Catalytic Transformations and Selectivity Control

The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions, which are fundamental in the construction of complex organic molecules. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are well-established methods for forming new carbon-carbon bonds. rsc.orgnih.gov The application of these reactions to substrates like 4-bromopyridines has been successful in synthesizing sterically demanding biaryls, indicating the potential for similar transformations with this compound. princeton.edu

A key area of future exploration will be the development of novel catalytic systems that offer enhanced selectivity. For instance, iron-catalyzed cross-electrophile coupling presents an attractive, more sustainable alternative to traditional palladium catalysis for forming C-C bonds. nih.gov Furthermore, the selective cleavage of the Ar-O bond in aryl silyl ethers to generate aryllithium species opens up new synthetic possibilities. nih.gov

Controlling the selectivity of reactions is paramount. In the context of substituted aromatic compounds, directing the reaction to a specific site on the molecule is a significant challenge. Research into catalysts that can differentiate between various reactive sites on a molecule, such as the C-Br bond versus a potential C-H activation site, will be critical for the synthetic utility of this compound. The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups will further expand its applicability. researchgate.netresearchgate.netfrontiersin.orgrsc.orgumich.edu

Advanced Applications in Medicinal Chemistry and Expedited Drug Discovery Pipelines

In medicinal chemistry, the use of molecular building blocks that offer a combination of desirable properties can significantly accelerate the drug discovery process. bldpharm.com Silyl ethers, particularly those with bulky substituents like the triisopropylsilyl (TIPS) group, are frequently employed as protecting groups for hydroxyl functionalities during the synthesis of complex natural products and pharmaceuticals. researchgate.netemolecules.comalfa-chemistry.comnih.govimperial.ac.uk The TIPS group offers robust protection under a variety of reaction conditions and can be selectively removed when needed. emolecules.comnih.gov

The structure of this compound makes it a potentially valuable building block in drug discovery for several reasons. The brominated phenyl ring provides a handle for introducing molecular diversity through cross-coupling reactions, allowing for the rapid generation of libraries of related compounds. The lipophilic nature of the triisopropylsilyl group can be exploited to modulate the physicochemical properties of a drug candidate, such as its solubility and metabolic stability. sigmaaldrich.com The development of safer building blocks is a key trend in drug discovery, and while not directly studied for this compound, the general move away from potentially toxic precursors is a significant driver of new research. bldpharm.com

Future research will likely focus on incorporating this compound into the synthesis of novel bioactive molecules and evaluating its impact on their pharmacological profiles. Its use as a fragment in fragment-based drug discovery is another promising avenue.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions to many of these challenges, including improved reaction control, enhanced safety, and greater scalability. alfa-chemistry.comresearchgate.netchemspeed.commdpi.comscielo.org.mxacs.orgacs.org

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. google.com These systems are particularly well-suited for reactions involving highly reactive intermediates or exothermic processes. While the application of flow chemistry to the synthesis of this compound has not been specifically reported, the successful flow synthesis of other complex molecules, including active pharmaceutical ingredients (APIs), demonstrates the potential of this technology. google.comnih.gov

Automated synthesis platforms can further accelerate the research and development process by enabling the rapid synthesis and screening of large libraries of compounds. alfa-chemistry.comresearchgate.netchemspeed.commdpi.comscielo.org.mxacs.org These platforms can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. The integration of this compound as a building block into such automated workflows could dramatically expedite the discovery of new molecules with desired properties.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis and Functionalization of this compound

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Precise Temperature Control | Enables rapid heating and cooling, improving control over exothermic reactions and minimizing side product formation. | Beneficial for controlling selectivity in cross-coupling reactions involving the bromo-substituent. |

| Enhanced Mixing | Rapid and efficient mixing of reagents, leading to faster reaction rates and improved yields. | Important for reactions where mass transfer is a limiting factor. |

| Increased Safety | Small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. | Relevant when using organometallic reagents for the functionalization of the aryl bromide. |

| Scalability | Production can be scaled up by running the system for longer periods or by using parallel reactors. | Crucial for the potential industrial application of this compound or its derivatives. |

Role in Advanced Materials Development, Including Surface Functionalization and Polymer Additives

The unique structural features of this compound also make it a promising candidate for applications in materials science. The triisopropylsilyl ether group can be incorporated into polymers to create materials with tunable properties. For example, poly(silyl ether)s are known for their thermal stability and hydrolytic degradability, making them suitable for applications in degradable and sustainable materials. nih.govmdpi.comorgsyn.org The bulky triisopropylsilyl group can influence the physical properties of a polymer, such as its glass transition temperature and solubility.

The bromine atom on the phenyl ring serves as a functional handle for further modification. This allows for the post-polymerization functionalization of materials, enabling the introduction of a wide range of chemical groups to tailor the material's properties for specific applications. For instance, it could be used to create functional polymers for use in membranes or as polymer additives to enhance the properties of other materials. researchgate.netresearchgate.net

Furthermore, the silane (B1218182) functionality suggests potential applications in surface modification. Silanization is a common technique used to alter the surface properties of materials, such as their hydrophobicity, adhesion, and biocompatibility. imperial.ac.ukgoogle.com this compound could be used to functionalize the surfaces of silica-based materials or other substrates with hydroxyl groups, with the bromo-substituent providing a site for subsequent chemical reactions. This could be utilized in the development of functional coatings, sensors, or biomedical devices.

常见问题

Q. What are the standard synthetic routes for 4-Bromophenoxytriisopropylsilane, and how can reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A reported method involves reacting a brominated phenol derivative with triisopropylsilyl chloride under anhydrous conditions. For example, in a study, [4-(2-Bromoethyl)-3,5-difluorophenoxy]triisopropylsilane was synthesized using CBr₄ and PPh₃ in CH₂Cl₂ at 0°C, followed by gradual warming to room temperature . Key factors affecting yield include:

- Temperature control : Lower temperatures minimize side reactions.

- Reagent stoichiometry : Excess triisopropylsilyl chloride (1.2–1.5 eq) ensures complete substitution.

- Solvent choice : Anhydrous CH₂Cl₂ or THF prevents hydrolysis of the silyl group.

Q. How should researchers purify this compound, and what analytical techniques validate its purity?

Purification :

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 85:15) to separate unreacted starting materials.

- Distillation : For high-purity applications, vacuum distillation (boiling point ~200–220°C) is recommended .

Validation : - NMR spectroscopy : Confirm structure via ¹H NMR (δ 1.0–1.2 ppm for triisopropyl groups) and ¹³C NMR (Br-C signal at ~120 ppm).

- GC-MS : Detect impurities using a non-polar column (e.g., DB-5) and compare retention times with standards .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr gas) .

- Storage : Keep in sealed containers under inert gas (N₂ or Ar) at 4°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of silylation in bromophenol derivatives?

Regioselectivity challenges arise when multiple hydroxyl groups are present. Strategies include:

- Protecting groups : Temporarily block reactive sites using TBS or acetyl groups.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate silylating agents, directing substitution to the desired position .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient aryl bromides.

Q. What methodologies address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Isotopic labeling : Synthesize deuterated analogs (e.g., 4-Bromophenol-2,3,5,6-d₄) to distinguish overlapping signals .

- 2D NMR techniques : HSQC and HMBC correlations resolve ambiguities in aromatic proton assignments .

- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. How can researchers integrate this compound into functional materials (e.g., fluorescent probes)?

- Surface functionalization : Graft onto silica nanoparticles via silanol groups for sensor applications.

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to attach fluorophores (e.g., Cy5) for bioimaging .

- Stability testing : Assess hydrolytic stability in PBS (pH 7.4) over 24–72 hours to determine suitability for biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。